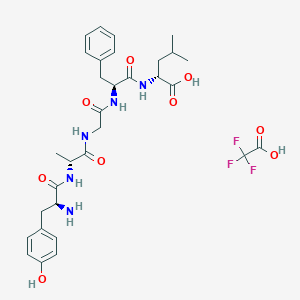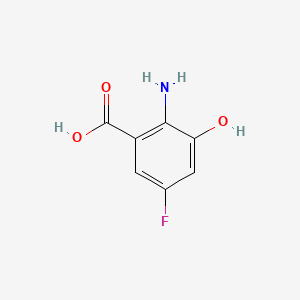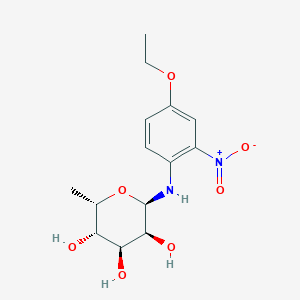![molecular formula C21H18ClNO4 B12465431 N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B12465431.png)
N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-clorofenoxi)fenil]-2-oxohexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxamida es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-(2-clorofenoxi)fenil]-2-oxohexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxamida típicamente implica múltiples pasos, incluyendo la formación de compuestos intermedios. Un método común involucra la reacción de 2-clorofenol con 4-bromofenil cetona bajo condiciones básicas para formar la cetona 4-(2-clorofenoxi)fenil intermedia. Este intermedio luego se somete a una reacción de ciclización con cloruro de ácido hexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxílico en presencia de una base para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El uso de catalizadores y técnicas avanzadas de purificación, como la cromatografía, también se puede emplear para mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-(2-clorofenoxi)fenil]-2-oxohexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorofenoxi, con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio o carbonato de potasio.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[4-(2-clorofenoxi)fenil]-2-oxohexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en varias reacciones orgánicas.
Biología: Investigado por su potencial como un compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como un intermedio en la producción de farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(2-clorofenoxi)fenil]-2-oxohexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y desencadenando una cascada de eventos bioquímicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en vías inflamatorias, lo que lleva a una reducción de la inflamación y el dolor.
Comparación Con Compuestos Similares
Compuestos Similares
Trifluorotolueno: Un compuesto orgánico con características estructurales similares, utilizado como solvente e intermedio en la síntesis química.
Derivados de Tiofeno: Compuestos con un anillo de tiofeno, utilizados en diversas aplicaciones, incluyendo electrónica orgánica y farmacéuticos.
Unicidad
N-[4-(2-clorofenoxi)fenil]-2-oxohexahidro-2H-3,5-metanociclopenta[b]furano-7-carboxamida es único debido a su combinación de grupos funcionales y su potencial para diversas aplicaciones en múltiples campos. Su estructura específica permite interacciones dirigidas con objetivos moleculares, convirtiéndola en un compuesto valioso para la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C21H18ClNO4 |
|---|---|
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
N-[4-(2-chlorophenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C21H18ClNO4/c22-15-3-1-2-4-16(15)26-13-7-5-12(6-8-13)23-20(24)18-11-9-14-17(10-11)27-21(25)19(14)18/h1-8,11,14,17-19H,9-10H2,(H,23,24) |
Clave InChI |
CEZHKGMCOSMLSG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5Cl)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
![2-Oxo-2-[(2,4,6-tribromophenyl)amino]ethyl carbamimidothioate](/img/structure/B12465355.png)
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B12465361.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B12465363.png)

![N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B12465371.png)
![4-[3-(4-Cyano-2-nitrophenoxy)propoxy]-3-nitrobenzonitrile](/img/structure/B12465388.png)

![2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)

